molecular formula C19H19BrN2O B4565524 N-(4-bromophenyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide

N-(4-bromophenyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide

Cat. No.: B4565524
M. Wt: 371.3 g/mol
InChI Key: XDMWKFOUIVOEDL-ATVHPVEESA-N
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Description

N-(4-bromophenyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide is a useful research compound. Its molecular formula is C19H19BrN2O and its molecular weight is 371.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.06808 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • The synthesis of related indole derivatives involves reactions that highlight the compound's utility in forming complex structures through intramolecular nucleophilic aromatic substitution. This process is crucial for creating pharmacologically active molecules with potential applications in drug development (Kametani, Ohsawa, & Ihara, 1981).

Antimicrobial Applications

  • Newer Schiff bases and thiazolidinone derivatives of bromoacetamide compounds have been synthesized, characterized, and evaluated for antibacterial and antifungal activities, showcasing the compound's potential in developing antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).

Antioxidant and Free Radical Scavenging Activity

  • The antioxidant properties of an amidoalkyl-2-naphthol derivative similar in structure were investigated, revealing potent free radical scavenging activity. This research suggests potential applications in developing antioxidant agents (Boudebbous et al., 2021).

Molecular Docking and Drug Design

  • Research involving molecular docking analysis of indole acetamide derivatives for anti-inflammatory drug development illustrates the compound's relevance in the design and optimization of novel therapeutic agents (Al-Ostoot et al., 2020).

Synthesis and Structure Elucidation

  • The synthesis and structural investigation of silylated derivatives of N-(2-hydroxyphenyl)acetamide provide insights into the chemical reactivity and potential applications of these compounds in materials science and organic chemistry (Nikonov et al., 2016).

Properties

IUPAC Name

(2Z)-N-(4-bromophenyl)-2-(1,3,3-trimethylindol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O/c1-19(2)15-6-4-5-7-16(15)22(3)17(19)12-18(23)21-14-10-8-13(20)9-11-14/h4-12H,1-3H3,(H,21,23)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMWKFOUIVOEDL-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC(=O)NC3=CC=C(C=C3)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C\C(=O)NC3=CC=C(C=C3)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromophenyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromophenyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromophenyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromophenyl)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)acetamide

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